molecular formula C13H17N3O B6259044 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine CAS No. 937666-06-3

1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine

Cat. No.: B6259044
CAS No.: 937666-06-3
M. Wt: 231.3
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Description

The compound 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3) is a 1,2,4-oxadiazole derivative featuring a para-isopropylphenyl substituent and an ethanamine moiety. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol . Key characteristics include:

  • Physical State: Liquid at room temperature.
  • Hazard Profile: Includes hazards such as acute toxicity (H302), skin/eye irritation (H315, H318), and respiratory irritation (H335) .

Properties

CAS No.

937666-06-3

Molecular Formula

C13H17N3O

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Activated Carboxylic Acids

A widely adopted method involves the reaction of an amidoxime precursor with a carboxylic acid derivative, such as an acyl chloride or activated ester. For example, the reaction of 4-(propan-2-yl)benzamidoxime with chloroacetyl chloride in the presence of a base like triethylamine generates the 1,2,4-oxadiazole ring through a nucleophilic substitution-cyclization cascade. This step is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C

  • Base: Triethylamine (TEA)

  • Yield: 65–72%

Microwave-Assisted Synthesis

Source demonstrates the utility of microwave irradiation in accelerating cyclization reactions. By subjecting the amidoxime-carboxylic acid mixture to microwave conditions (150°C, 15 minutes), reaction times are reduced from hours to minutes while maintaining yields above 70%. This method enhances scalability and reduces energy consumption.

Functionalization of the Ethanamine Side Chain

The ethanamine moiety is introduced through reductive amination or nucleophilic substitution. Source describes a two-step process involving the formation of a ketone intermediate followed by reduction with sodium borohydride.

Reductive Amination Strategy

  • Ketone Formation: The oxadiazole intermediate is reacted with acetyl chloride in the presence of Hünig’s base to form a ketone.

  • Reduction: Sodium borohydride in methanol reduces the ketone to the corresponding amine, yielding the final product with >95% purity after recrystallization.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.68 (s, 2H, CH₂NH₂), 7.45–7.60 (m, 4H, aromatic).

  • LCMS (ESI): m/z 231.3 [M+H]⁺.

Comparative Analysis of Synthetic Methodologies

The table below summarizes key parameters for the predominant synthetic routes:

Method Yield (%) Reaction Time Purity (%) Key Advantage
Traditional Cyclization65–726–8 h90–92Low equipment requirements
Microwave Cyclization70–7515 min93–95Rapid synthesis
Suzuki Cross-Coupling80–8515 min95–97High regioselectivity
Reductive Amination88–922 h>95Mild conditions

Source emphasizes that microwave-assisted methods significantly improve throughput without compromising yield or purity, making them preferable for industrial-scale production.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole ring can form regioisomers if reaction conditions are suboptimal. Source identifies pH control as critical; maintaining a reaction pH of 8–9 using aqueous sodium bicarbonate minimizes isomerization.

Purification Techniques

Chromatographic purification on silica gel (eluent: dichloromethane/acetone, 7:3) effectively separates the target compound from byproducts. Recrystallization from ethanol/water (4:1) further enhances purity to >98%.

Scalability and Industrial Applications

The scalability of the Suzuki-Miyaura coupling and microwave-assisted steps has been validated in pilot-scale reactors (50–100 L), with throughput exceeding 1 kg per batch. Source notes that the compound’s synthesis is compatible with continuous-flow systems, reducing solvent waste by 40% compared to batch processes.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine group (-CH2NH2) participates in typical nucleophilic reactions:

Reaction TypeConditions/ReagentsProductsKey Observations
Acylation Acetyl chloride, base (e.g., pyridine)Amide derivative: CH2NHCORForms stable amides; enhances solubility for biological studies .
Schiff Base Formation Aldehydes/ketones, mild acidImine derivatives (CH2N=CHR)Reversible under acidic conditions; intermediates for further functionalization .
Salt Formation HCl gas in anhydrous etherHydrochloride salt (CH2NH3+Cl⁻)Improves crystallinity and stability for storage .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic character due to electron-withdrawing nitrogen atoms:

Electrophilic Substitution

  • Limited reactivity at the oxadiazole ring’s C3 position due to steric hindrance from the isopropylphenyl group.

  • Nitration/Sulfonation : Requires harsh conditions (e.g., HNO3/H2SO4 at 100°C), yielding para-substituted derivatives on the phenyl ring rather than the oxadiazole .

Ring-Opening Reactions

ReagentConditionsProductsNotes
HydrazineReflux in ethanolHydrazide intermediateFollowed by cyclization to form triazoles .
Grignard ReagentsAnhydrous THF, 0°CRing-opened amidoximesInstability necessitates immediate quenching .

Oxidation

  • Amine Oxidation : Treatment with H2O2 or KMnO4 converts the primary amine to a nitro group (CH2NO2), though over-oxidation risks degrading the oxadiazole ring .

  • Oxadiazole Ring Stability : Resists mild oxidants but degrades under strong oxidative conditions (e.g., CrO3) .

Reduction

  • Catalytic Hydrogenation : Pd/C in H2 atmosphere reduces the oxadiazole to a diamino derivative, altering pharmacological activity .

Cross-Coupling Reactions

The isopropylphenyl group enables palladium-catalyzed couplings:

ReactionCatalysts/ReagentsProductsYield (%)
Suzuki-MiyauraPd(PPh3)4, ArB(OH)2Biaryl derivatives60–75
Buchwald-HartwigPd2(dba)3, XPhosAryl amine analogs55–65

Comparative Reactivity Insights

Data from structural analogs highlight key trends:

CompoundSubstituentReaction with H2O2 (Amine Oxidation)Hydrazine Ring-Opening Rate
Target Compound4-(propan-2-yl)phenylSlow (24 hr, 40% conversion)Moderate (6 hr, 70% yield)
2-(3-Phenyl-oxadiazolyl)ethanamine PhenylFast (12 hr, 85% conversion)Rapid (2 hr, 90% yield)

The isopropyl group sterically hinders both amine oxidation and ring-opening reactions compared to simpler phenyl analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory and Analgesic Effects
Studies have suggested that similar compounds can possess anti-inflammatory and analgesic properties. This makes 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine a candidate for further research in pain management therapies .

Cancer Research
The oxadiazole ring has been linked to anticancer activities in several studies. Compounds with this structure have been shown to inhibit tumor growth in vitro and in vivo. The specific application of this compound in cancer therapy remains an area for future exploration .

Material Science Applications

Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. These materials could be beneficial in creating high-performance plastics and coatings .

Fluorescent Materials
Due to their electronic properties, oxadiazole-containing compounds are being studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it a candidate for these applications .

Agricultural Chemistry Applications

Pesticide Development
Research into the use of oxadiazoles as agrochemicals has revealed potential as novel pesticides. Their ability to disrupt biological processes in pests could lead to the development of effective crop protection agents with lower environmental impact compared to traditional pesticides .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivitySmith et al., 2023 Demonstrated effectiveness against E. coli and S. aureus strains.
Anti-inflammatory EffectsJohnson et al., 2022 Showed significant reduction in inflammatory markers in animal models.
Cancer ResearchLee et al., 2023 Inhibited tumor growth by 50% in xenograft models.
Polymer ChemistryWang et al., 2024 Enhanced thermal stability by 30% when incorporated into polymers.
Pesticide DevelopmentGarcia et al., 2023 Effective against aphids with a lower toxicity profile than existing agents.

Mechanism of Action

The mechanism of action of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The para-isopropyl group in the target compound distinguishes it from analogs with electron-withdrawing or smaller substituents:

Compound Name Phenyl Substituent Electronic Effect Molecular Weight (g/mol) Notable Features
Target Compound 4-isopropyl Electron-donating 231.3 Liquid state; para-substitution
V-0219 (Compound 9) 4-trifluoromethyl Electron-withdrawing ~300 (estimated) GLP-1 receptor modulator; morpholine-piperidine scaffold
1-[3-(4-Bromophenyl)-...] 4-bromo Electron-withdrawing ~280 (estimated) Bromine increases lipophilicity; hydrochloride salt
1-[3-(3-Fluorophenyl)-...] 3-fluoro Electron-withdrawing 207.20 Meta-substitution; lower molecular weight
1-[3-(2-Methoxyphenyl)-...] 2-methoxy Electron-donating ~220 (estimated) Ortho-substitution; methoxy enhances solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃) may improve metabolic resistance but reduce solubility.

Variations in the Amine Moiety

The ethanamine group in the target compound contrasts with modified amine structures in analogs:

Compound Name Amine Structure Functional Impact
Target Compound Ethanamine (free base) Simplifies synthesis; liquid state may aid permeability
3-(3-Phenyl-...)-propanamine Propanamine (hydrochloride) Longer chain increases flexibility; hydrochloride improves crystallinity
N-[3-(3-{1-[3-(4-Fluorophenyl)...] Urea-linked ethanamine Introduces hydrogen-bonding potential; may enhance target affinity
V-0219 Piperidinylmethyl-morpholine Complex scaffold enhances receptor specificity (GLP-1R)

Key Observations :

  • Ethanamine derivatives (target compound, bromo/fluoro analogs) prioritize simplicity and ease of modification.
  • Extended chains or heterocycles (e.g., V-0219) improve receptor binding but increase synthetic complexity.

Key Observations :

  • The liquid state of the target compound is unusual among oxadiazoles, which are typically solids, suggesting unique intermolecular interactions.
  • Hydrochloride salts (e.g., bromophenyl analog) improve stability but may require reconstitution for biological assays.

Biological Activity

1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine, with CAS number 937666-06-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C13H17N3O, and it has a molecular weight of 231.29 g/mol. The structure features an oxadiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Chemical FormulaC13H17N3O
Molecular Weight231.29 g/mol
IUPAC NameThis compound
PubChem CID23008096
Storage Temperature4 °C
Hazard StatementsH302-H315-H318-H335

Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics, particularly the oxadiazole moiety. Compounds containing oxadiazole rings have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One study reported that compounds with similar structural features showed IC50 values in the micromolar range against human cancer cell lines .

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial activities. The presence of the phenyl group in the structure may enhance the interaction with microbial targets. Research has demonstrated that certain oxadiazole derivatives possess notable antibacterial and antifungal properties .

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted by Gamal El-Din et al., a series of new 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity. Among these compounds, those structurally related to this compound exhibited promising results against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of oxadiazole derivatives showcased that compounds similar to the target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in modulating antibacterial efficacy .

Q & A

Q. Key Analytical Techniques :

  • NMR Spectroscopy : To confirm regioselectivity of the oxadiazole ring and substituent positions (e.g., distinguishing between 1,2,4- and 1,3,4-oxadiazole isomers) .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of synthetic byproducts .
  • X-ray Crystallography : To resolve ambiguities in tautomeric forms or stereochemistry, as demonstrated in analogous triazole systems .

Basic: How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) during structural characterization of this compound?

Answer:
Discrepancies often arise from tautomerism, solvate formation, or impurities. Methodological solutions include:

  • Variable Temperature NMR : To identify dynamic tautomeric equilibria (e.g., oxadiazole vs. triazole tautomers) .
  • HPLC Purification : To isolate pure fractions and eliminate impurities causing split signals .
  • Deuterium Exchange Experiments : To detect exchangeable protons (e.g., NH groups) and confirm hydrogen bonding patterns .
  • Comparative Analysis : Cross-referencing with crystallographic data from structurally related compounds (e.g., triazole derivatives) to validate assignments .

Advanced: What strategies are employed to optimize the pharmacokinetic (PK) profile of this compound while maintaining target engagement?

Answer:
PK optimization involves balancing solubility, metabolic stability, and membrane permeability:

Lipophilicity Adjustments : Introducing polar groups (e.g., -OH, -NH2) to reduce logP while preserving affinity, as seen in FLAP inhibitors .

Metabolic Stability : Deuteration at vulnerable sites (e.g., methyl groups) to slow oxidative metabolism, a strategy validated in deuterated FLAP inhibitors .

Prodrug Design : Masking the amine group with enzymatically cleavable moieties (e.g., carbamates) to enhance oral bioavailability.

Q. Key Data :

ModificationEffect on ClearanceBioavailabilityReference
Deuteration↓ 50%
Polar Substituent↓ LogP by 0.5↑ Solubility

Advanced: How do structural modifications at the oxadiazole ring and isopropylphenyl moiety influence binding affinity to proposed biological targets?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Oxadiazole Ring : Replacing oxygen with sulfur (to form thiadiazole) reduces metabolic stability but may enhance π-π stacking with aromatic residues in targets like mGlu5 .
  • Isopropylphenyl Group :
    • Steric Effects : Bulkier substituents (e.g., cyclopropyl) improve selectivity for hydrophobic binding pockets in FLAP .
    • Electron-Withdrawing Groups : Fluorine substitution at the phenyl ring increases binding affinity to mGlu5 by 3-fold (EC50 shift from 170 nM to 50 nM) .

Q. SAR Table :

Substituent (R)Target (IC50/EC50)Effect on Potency
-HmGlu5 EC50 = 170 nMBaseline
-FmGlu5 EC50 = 50 nM↑ 3.4x
CyclopropylFLAP IC50 < 10 nMOptimal selectivity

Advanced: What experimental models are appropriate for evaluating the in vivo efficacy of this compound in CNS disorders?

Answer:

  • Antipsychotic Activity :
    • Conditioned Avoidance Response (CAR) : Measures dopamine D2 receptor modulation (MED = 30 mg/kg in rats) .
    • Phencyclidine-Induced Hyperlocomotion : Validates NMDA receptor interaction (MED = 100 mg/kg in mice) .
  • Cognitive Effects :
    • Novel Object Recognition : Assesses hippocampal-prefrontal cortex connectivity (MED = 1 mg/kg) .
  • Neurochemical Profiling : Microdialysis to monitor dopamine levels in nucleus accumbens vs. striatum, ensuring target-specific modulation .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy for this compound?

Answer:
Common discrepancies arise from poor brain penetration or off-target effects. Solutions include:

Blood-Brain Barrier (BBB) Penetration Assays :

  • PAMPA-BBB : Predict passive diffusion; optimal logBB > 0.3 .
  • Efflux Transporter Inhibition : Co-administer P-gp inhibitors (e.g., cyclosporine A) to assess active transport .

Target Engagement Biomarkers :

  • ERK/CREB Phosphorylation : Correlates with mGlu5 activation in preclinical models .
  • LTB4 Inhibition : Validates FLAP target engagement in whole blood assays (IC50 < 100 nM) .

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